molecular formula C26H34ClN3O5S B2863416 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215517-74-0

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2863416
CAS No.: 1215517-74-0
M. Wt: 536.08
InChI Key: SQXHDNDOJLLTOY-UHFFFAOYSA-N
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Description

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with 4,5-dimethyl groups, a trimethoxybenzamide moiety, and a 3-morpholinopropyl chain. The hydrochloride salt enhances its solubility for pharmacological applications .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S.ClH/c1-17-7-8-22-23(18(17)2)27-26(35-22)29(10-6-9-28-11-13-34-14-12-28)25(30)19-15-20(31-3)24(33-5)21(16-19)32-4;/h7-8,15-16H,6,9-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXHDNDOJLLTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs from recent studies:

Compound Name Core Structure Substituent A Substituent B Functional Groups Bioactivity Inference Reference
Target Compound Benzothiazole 4,5-Dimethyl 3-Morpholinopropyl Trimethoxybenzamide, Hydrochloride Kinase inhibition, solubility
3,4-Dichloro-N-(5-(morpholinomethyl)... (4d) Thiazole 3,4-Dichloro Morpholinomethyl Dichlorobenzamide Antimicrobial, anticancer
(S)-N-(4,4-Difluorocyclohexyl)... (83) Thiazole Difluorocyclohexyl Thioamide Thioamide, Trimethoxy Unspecified (likely metabolic)
VUF15485 Benzamide Fluorophenyl Pyrrolidinyl Trimethoxybenzamide GPCR agonist
Patent EP3173424 Compound Pyrimidine Cyanomethyl Morpholinophenylamino Pyrimidine, Cyanomethyl Kinase inhibition
Key Observations:

Benzothiazole vs. Thiazole/Pyrimidine Cores :

  • The target’s benzothiazole core (aromatic, planar) may enhance DNA intercalation or kinase binding compared to simpler thiazoles (e.g., 4d) or pyrimidines (e.g., EP3173424) .
  • Pyrimidine-based compounds () often target nucleotide-binding domains, whereas benzothiazoles are linked to anticancer activity .

Substituent Effects: Morpholine Derivatives: The target’s 3-morpholinopropyl chain (longer alkyl spacer) likely improves solubility and membrane permeability compared to shorter morpholinomethyl groups (e.g., 4d) .

Functional Group Impact :

  • The target’s trimethoxybenzamide moiety offers electron-rich aromaticity for π-π stacking, whereas thioamide (83) or pyridinyl groups (4h, 4i) may alter hydrogen-bonding interactions .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound enhances aqueous solubility compared to free-base analogs like 4d or 83 .
  • Bioactivity: Morpholine-containing compounds (e.g., 4d, VUF15485) are frequently associated with GPCR modulation or kinase inhibition. Trimethoxybenzamide derivatives (e.g., VUF15485) show agonist activity, implying the target may interact with similar receptors but with altered selectivity due to its benzothiazole core .

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